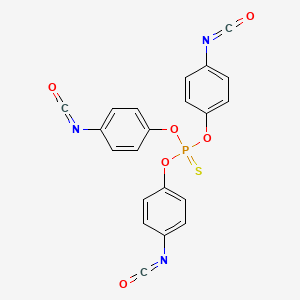

Tris(4-isocyanatophenyl) thiophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLSETWPYVUTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N3O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063320 | |

| Record name | Tris(4-isocyanatophenyl) thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-51-3 | |

| Record name | Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-isocyanatophenyl) thiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-isocyanatophenyl) thiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(p-isocyanatophenyl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G637UP5EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Polyfunctional Isocyanates in Contemporary Materials Science

Polyfunctional isocyanates are a class of organic compounds characterized by the presence of two or more isocyanate (-N=C=O) groups. These groups are highly reactive towards nucleophiles, most notably hydroxyl (-OH) and amine (-NH2) groups, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the cornerstone of polyurethane chemistry, one of the most versatile classes of polymers in existence.

The move from difunctional to polyfunctional isocyanates, such as those with three or more isocyanate groups, represents a critical step in the evolution of polymer chemistry. While difunctional isocyanates lead to the formation of linear polymer chains, the incorporation of polyfunctional isocyanates introduces branching and, ultimately, a three-dimensional crosslinked network. This network structure is responsible for a dramatic shift in material properties, transforming a thermoplastic material into a thermoset.

The significance of this transformation is profound. Crosslinked polymers exhibit a range of enhanced properties compared to their linear counterparts, including:

Improved Mechanical Strength and Modulus: The covalent bonds of the crosslinked network restrict polymer chain mobility, leading to materials with higher stiffness and strength.

Enhanced Thermal Stability: The robust, interconnected network increases the energy required to induce thermal degradation, pushing the service temperature of the material higher. Research has shown that polyurethanes derived from aromatic diisocyanates, a category that includes the phenyl groups in Tris(4-isocyanatophenyl) thiophosphate, generally exhibit better thermal stability than those from aliphatic ones. paint.org

Increased Chemical and Solvent Resistance: The dense network structure hinders the penetration of solvents and chemical agents, making the material more resistant to swelling and degradation.

Reduced Creep: Under sustained load, the crosslinks prevent irreversible chain slippage, significantly reducing the tendency of the material to deform over time.

The following table provides a comparative overview of the general properties of linear versus crosslinked polymers, highlighting the impact of polyfunctional isocyanates.

| Property | Linear Polymers | Crosslinked Polymers |

| Mechanical Strength | Lower | Higher |

| Thermal Stability | Lower | Higher |

| Solvent Resistance | Prone to dissolution | Swelling, but insoluble |

| Creep Resistance | Lower | Higher |

| Behavior upon Heating | Melt and flow | Decompose without melting |

An Overview of Tris 4 Isocyanatophenyl Thiophosphate As a Multifunctional Crosslinking Agent

Tris(4-isocyanatophenyl) thiophosphate, also known by the synonym Tris(p-isocyanatophenyl) thiophosphate, is a trifunctional isocyanate with the chemical formula C₂₁H₁₂N₃O₆PS. nih.gov Its structure consists of a central thiophosphate group to which three 4-isocyanatophenyl groups are attached. This unique arrangement provides three reactive isocyanate sites, making it a highly effective crosslinking agent.

Commercially, this compound is often used as a solution in a solvent like ethyl acetate. kautschuk.com It is recognized for its high efficiency in crosslinking adhesives based on polyurethane, natural rubber, and synthetic rubbers such as chloroprene (B89495) rubber. kautschuk.comgreenchemintl.com The incorporation of this compound into these polymer systems leads to a significant enhancement of several key properties.

Key Properties Improved by this compound Crosslinking:

Heat Stability: The formation of a dense, three-dimensional network significantly increases the thermal resistance of the resulting material. kautschuk.com

Hydrolysis Resistance: The crosslinked structure can offer improved resistance to degradation by water. kautschuk.com

Resistance to Greases, Oils, and Solvents: The reduced permeability of the crosslinked polymer matrix enhances its durability in the presence of various chemicals. kautschuk.com

Adhesion: It is noted for promoting outstanding adhesion when bonding a variety of materials. kautschuk.com

The following table summarizes the key characteristics of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₂N₃O₆PS | nih.gov |

| Molecular Weight | 465.38 g/mol | cymitquimica.com |

| Functionality | 3 Isocyanate Groups | chemblink.com |

| Appearance | Typically a clear yellowish to brown liquid (in solution) | kautschuk.com |

| Primary Application | Crosslinking agent for adhesives and rubbers | kautschuk.comgreenchemintl.com |

The reaction mechanism of this compound as a crosslinker involves the reaction of its three isocyanate groups with active hydrogen-containing groups (like hydroxyl groups) present in the polymer chains. This creates a network of interconnected polymer chains, fundamentally altering the material's properties.

Research Trajectories and Contributions to Polymer Network Chemistry

Established Synthetic Routes for this compound Production

The manufacturing of this compound, a complex tri-functional isocyanate, is primarily achieved through processes that convert a precursor amine into the highly reactive isocyanate functionalities.

Phosgenation-Based Synthesis from Tri(4-aminophenyl) thiophosphate

The established industrial production method for this compound (TPTI) involves the phosgenation of its precursor, Tri(4-aminophenyl) thiophosphate (TPTA). acs.org In this process, TPTA is reacted with phosgene (B1210022) (COCl₂) in an inert organic solvent. The reaction proceeds via the conversion of the three primary amino groups (-NH₂) on the TPTA molecule into isocyanate groups (-NCO).

This method, while effective, involves the use of highly toxic and hazardous phosgene gas, necessitating stringent safety protocols and specialized equipment. acs.org

To mitigate the dangers associated with phosgene, a safer alternative involves the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene, as a phosgene substitute. acs.org BTC is a solid compound that decomposes to form phosgene in situ under reaction conditions. The synthesis involves dissolving BTC in an inert organic solvent and slowly adding a solution of TPTA, also in an inert solvent. acs.org

Table 1: Reaction Conditions for TPTI Synthesis using a Phosgene Substitute

| Parameter | Condition |

|---|---|

| Reactants | Tri(4-aminophenyl) thiophosphate (TPTA), Bis(trichloromethyl) carbonate (BTC) |

| Solvent | Inert organic solvent (e.g., chlorinated hydrocarbons) |

| TPTA Solution Conc. | 5-20% (mass percentage) is preferred. acs.org |

| Reaction Time | 2-3 hours after reactant addition is complete. acs.org |

| Atmosphere | Inert (e.g., Nitrogen). acs.org |

This method provides a simpler and safer process with mild reaction conditions and high yield, avoiding the direct handling and transportation of phosgene gas. acs.org

Alternative Synthetic Pathways Involving 4-Isocyanatophenol (B8728586) Derivatives

An alternative synthetic strategy can be logically deduced from the chemical structure and name of the compound, O,O,O-tris(4-isocyanatophenyl) phosphorothioate. sigmaaldrich.comnih.gov This name implies an ester linkage between a central thiophosphoryl group and three 4-isocyanatophenol units. This suggests a pathway involving the direct reaction of thiophosphoryl chloride (PSCl₃) with 4-isocyanatophenol.

The proposed reaction is a nucleophilic substitution at the phosphorus center: PSCl₃ + 3 HO-C₆H₄-NCO → P(S)(O-C₆H₄-NCO)₃ + 3 HCl

In this reaction, the hydroxyl group of 4-isocyanatophenol acts as the nucleophile, displacing the chloride ions from thiophosphoryl chloride. muni.cz The reaction would likely be carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction to completion. This approach circumvents the need to handle the triamine precursor and the phosgenation step, offering a potentially more direct route if the 4-isocyanatophenol starting material is readily available.

Mechanistic Investigations of Isocyanate Reactivity

The utility of this compound as a crosslinking agent stems entirely from the high reactivity of its three isocyanate (-NCO) groups. These groups readily undergo nucleophilic addition reactions.

Nucleophilic Addition Reactions with Active Hydrogen Compounds (Amines, Alcohols)

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles containing active hydrogen atoms, such as alcohols and amines.

Reaction with Alcohols: When reacted with alcohols (R-OH), the isocyanate groups form urethane (or carbamate) linkages. This is the fundamental reaction for its use as a crosslinker in polyurethane-based adhesives and coatings. kuleuven.bemdpi.com The primary alcohol groups are generally more reactive than secondary alcohols. kuleuven.be -NCO + R-OH → -NH-C(O)-OR (Urethane linkage)

Reaction with Amines: The reaction with primary or secondary amines (R-NH₂) is significantly faster and more exothermic than the reaction with alcohols, producing a urea (B33335) linkage. umn.eduresearchgate.net -NCO + R-NH₂ → -NH-C(O)-NH-R (Urea linkage)

The general order of reactivity of isocyanates with common nucleophiles is: Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols

Table 2: General Reactivity of Phenyl Isocyanate with Nucleophiles

| Nucleophile | Relative Rate (approximate) | Product |

|---|---|---|

| Primary Amine | ~1000-10,000 | Urea |

| Primary Alcohol | ~1 | Urethane |

This high reactivity, particularly with hydroxyl groups found in polyols and active sites in rubber polymers, allows this compound to effectively form a durable three-dimensional crosslinked network, enhancing the thermal and chemical resistance of the material. chemicalbook.com

Hydrolysis Mechanisms of Isocyanate Functionalities

This compound is highly sensitive to moisture due to the hydrolysis of its isocyanate groups. umn.edu The mechanism is a multi-step process:

Formation of Carbamic Acid: The isocyanate group first reacts with a water molecule in a nucleophilic addition to form an unstable carbamic acid intermediate. researchgate.net -NCO + H₂O → [-NH-C(O)-OH] (Carbamic acid)

Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and forming a primary amine. researchgate.net [-NH-C(O)-OH] → -NH₂ + CO₂

Urea Formation: The newly formed, highly reactive primary amine immediately attacks another isocyanate group on a neighboring molecule, forming a very stable, and often insoluble, disubstituted urea linkage. researchgate.net -NH₂ + OCN- → -NH-C(O)-NH-

This sequence of reactions explains why exposure to moisture leads to the formation of insoluble urea solids and the release of CO₂ gas, which can cause pressure build-up in sealed containers. umn.edu

Comparative Kinetic Studies of Isocyanate Analogues

Electronic Effects: Aromatic isocyanates, such as the three groups on TPTI, are generally more reactive than aliphatic isocyanates. researchgate.net The electron-withdrawing nature of the phenyl ring increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.

Steric Effects: The rate of reaction can be hindered by bulky substituents near the -NCO group. While the thiophosphate core of TPTI is large, the isocyanate groups are positioned at the para-position of the phenyl rings, which minimizes direct steric hindrance to the approaching nucleophile.

Kinetic studies of model compounds like phenyl isocyanate and various diisocyanates provide a framework for understanding this reactivity. The reaction rate is influenced by the type of alcohol, the solvent, and the presence of catalysts. mdpi.comnasa.gov

Table 3: Comparative Kinetic Data for Model Isocyanate Reactions

| Isocyanate | Alcohol | Catalyst | k (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Phenyl Isocyanate | n-Butanol | None | ~1.1 x 10⁻⁴ |

| Phenyl Isocyanate | n-Butanol | Dibutyltin (B87310) dilaurate | ~1.5 x 10⁻¹ |

| 4,4'-MDI | 1,4-Butanediol | None | ~1.3 x 10⁻³ |

(Note: Data are illustrative, compiled from various studies under different conditions and are intended for comparative purposes only.)

The data show that aromatic isocyanates (Phenyl Isocyanate, MDI) are more reactive than aliphatic ones (HMDI) and that catalysis can increase the reaction rate by several orders of magnitude. The reactivity of the isocyanate groups on this compound is expected to be in the range of other aromatic isocyanates, making it a highly effective crosslinking agent at ambient or slightly elevated temperatures.

Derivatization Strategies for Tailored Functionality

The inherent reactivity of the three isocyanate groups allows for a multitude of derivatization strategies. These strategies are primarily centered around the reaction of the isocyanate moiety with various nucleophiles, leading to the formation of new covalent bonds and the introduction of desired chemical functionalities. The ability to control these reactions underpins the design of advanced materials.

Controlled Functionalization of Isocyanate Groups

The isocyanate groups of this compound readily react with nucleophilic compounds such as alcohols, amines, and thiols to form stable urethane, urea, and thiourethane linkages, respectively. This reactivity forms the basis for the controlled functionalization of the molecule. By selecting nucleophiles with specific desired chemical properties, the functionality of the resulting molecule can be precisely engineered.

For instance, the reaction with monofunctional alcohols or amines can be used to cap the isocyanate groups, thereby introducing new terminal functionalities. The kinetics of these reactions are influenced by the nucleophilicity of the reacting species and can be catalyzed. For example, the base-catalyzed reaction of phenyl isocyanate with alcohols has been a subject of mechanistic studies. rsc.org The relative reactivity of different nucleophiles can, in principle, be exploited for sequential functionalization, although specific studies detailing this for this compound are not widely documented.

A more advanced strategy for controlling reactivity involves the use of blocking agents. These agents react with the isocyanate group to form a thermally reversible bond, rendering it temporarily inert. This protection allows other chemical transformations to be performed on the molecule. The isocyanate group can then be regenerated by heating, making it available for subsequent reactions. This technique is particularly useful in creating well-defined, complex structures and for controlling crosslinking processes in coatings and adhesives. mdpi.com

Table 1: Nucleophilic Reactions for Controlled Functionalization of Isocyanate Groups

| Nucleophile | Functional Group | Resulting Linkage | Potential Introduced Functionality |

|---|---|---|---|

| Alcohol | R-OH | Urethane | Hydrophobic/hydrophilic chains, bioactive molecules, polymer chains |

| Amine | R-NH₂ | Urea | Charged groups, chelating agents, polymer chains with different properties |

| Thiol | R-SH | Thiocarbamate | Sulfur-containing moieties, groups for disulfide bonding, metal-binding sites |

| Blocked Isocyanate | Various | Thermally labile linkage | Controlled/stepwise reactivity, enhanced pot life in formulations |

Incorporation into Complex Chemical Architectures

The trifunctional nature of this compound makes it an ideal candidate to serve as a central core molecule for the synthesis of complex, three-dimensional chemical architectures such as star-shaped polymers and dendrimer-like structures. These branched macromolecules often exhibit unique physical and chemical properties compared to their linear counterparts, including lower solution viscosity and a higher concentration of terminal functional groups.

The "core-first" approach is a prominent strategy for synthesizing star polymers, where polymer arms are grown from a multifunctional initiator or core. researchgate.netscispace.com In this context, this compound can act as the trifunctional core. The isocyanate groups can react with monofunctional polymers possessing a terminal nucleophilic group (e.g., hydroxyl-terminated polyethylene (B3416737) glycol or amino-terminated polystyrene) to form a three-arm star polymer. The characteristics of the resulting star polymer, such as its solubility and thermal properties, are dictated by the chemical nature of the attached polymer arms.

This methodology allows for the creation of a wide array of star polymers with diverse functionalities. For example, attaching hydrophilic polymer arms would yield a water-soluble star polymer suitable for biomedical applications, while hydrophobic arms would result in a material more suited for coatings or as a rheology modifier in organic media. The synthesis of star polymers with porphyrin cores for applications in photodynamic therapy illustrates the potential of this architectural design. mdpi.com

Table 2: Strategies for Incorporating this compound into Complex Architectures

| Architectural Type | Synthetic Strategy | Key Reactants with this compound | Potential Characteristics and Applications |

|---|---|---|---|

| Star Polymer | Core-first | Monofunctional polymers (e.g., PEG-OH, PS-NH₂) | Nanocarriers for drug delivery, rheology modifiers, advanced coatings |

| Crosslinked Network | Network formation | Di- or poly-functional nucleophiles (e.g., diols, diamines) | Thermoset resins, high-performance adhesives, hydrogels |

| Dendrimer-like Structures | Divergent synthesis | AB₂ or AB₃ type monomers with nucleophilic groups | Highly branched functional materials, catalysts, molecular encapsulation |

The synthesis of these complex architectures relies on precise stoichiometric control and reaction conditions to ensure the complete reaction of the isocyanate groups and to avoid unwanted side reactions. While the principles are well-established in polymer chemistry, detailed research focusing specifically on the use of this compound as a core molecule for these applications is an area ripe for further exploration.

Rheokinetic Analysis of Crosslinking Reactions

Rheokinetics, the study of the interplay between reaction kinetics and rheological properties, provides valuable insights into the curing process of thermosetting polymers like those formed using this compound.

Isothermal and Nonisothermal Curing Kinetics Investigations

The curing kinetics of polyurethane systems, which are analogous to the reactions involving this compound, can be investigated under both isothermal (constant temperature) and nonisothermal (programmed heating rate) conditions using techniques like Differential Scanning Calorimetry (DSC). capes.gov.brresearchgate.net

Under isothermal conditions , the reaction rate and the degree of conversion are monitored over time at a fixed temperature. For polyurethane systems, the curing process is often studied at various temperatures to understand its temperature dependence. researchgate.netresearchgate.net The rate of gelation is typically found to increase with temperature.

Nonisothermal DSC scans , conducted at different heating rates (e.g., 5, 10, 15, and 20 °C/min), reveal the exothermic heat flow associated with the curing reaction. capes.gov.br The peak temperature of the exotherm (Tp) shifts to higher values as the heating rate increases, a characteristic feature of kinetically controlled reactions. archive.org

A study on the crosslinking of α,ω-dihydroxy oligo(alkylene maleate)s with a trifunctional isocyanate, a system comparable to those involving this compound, utilized dynamic mechanical analysis to follow the reaction. researchgate.net

Table 1: Example of Nonisothermal Curing Data for a Polyurethane System

| Heating Rate (°C/min) | Peak Exotherm Temperature (Tp) (°C) |

|---|---|

| 5 | 135 |

| 10 | 145 |

| 15 | 152 |

| 20 | 158 |

Note: This table is a representative example based on typical polyurethane curing behavior and is for illustrative purposes.

Determination of Reaction Order and Activation Energies

The kinetic parameters, including the reaction order and activation energy (Ea), are essential for modeling and predicting the curing behavior. These can be determined from both isothermal and nonisothermal data.

For many polyurethane systems, the curing reaction can be described by a second-order kinetic model . researchgate.net This is often attributed to the reaction between a difunctional isocyanate and a polyol. polymerinnovationblog.com The Malkin and Kulichikhin model is a phenomenological equation that has been successfully used to describe the isothermal curing kinetics of such thermosetting polymers. researchgate.net

The activation energy (Ea) , which represents the energy barrier for the reaction, can be calculated using various methods. The Kissinger method is a common approach for nonisothermal data, while Arrhenius plots are used for isothermal data. capes.gov.brarchive.org

In a study on the crosslinking of oligo(alkylene maleate)s with a trisisocyanate, the apparent activation energy was found to be in the range of 60–62 kJ/mol . researchgate.net Another study on waterborne polyurethane dispersions reported an average apparent activation energy of 127 ± 2 kJ/mol . researchgate.net The differences in activation energy can be attributed to the specific chemical structures of the reactants and the reaction conditions.

Table 2: Activation Energies for Similar Polyurethane Systems

| System | Activation Energy (Ea) (kJ/mol) | Method |

|---|---|---|

| α,ω-dihydroxy oligo(alkylene maleate)s with a trisisocyanate researchgate.net | 60–62 | Arrhenius plot (from tgel) |

Analysis of Autoacceleration Phenomena in Crosslinking

During the crosslinking of some polyurethane systems, a phenomenon known as autoacceleration can be observed. researchgate.net This is characterized by an initial slow reaction rate that progressively increases, often seen as an "S" shape in the conversion versus time curve. researchgate.net

This autoacceleration is typically attributed to the formation of intermediate species that catalyze the reaction. In the case of isocyanate reactions with polyols, the formation of urethane groups can lead to the creation of hydrogen bonds, which can activate the unreacted isocyanate groups and accelerate the subsequent reactions. The formation of hydroxyl compounds during certain isocyanate reactions can also have a catalytic effect, leading to a cascade effect that accelerates the curing rate. nih.gov

Gelation Point Determination and Post-Gelation Behavior

The gel point is a critical transition during polymerization where the liquid reactant mixture transforms into a solid, insoluble, and infusible network.

Experimental Methods for Gel Point Identification (e.g., Rheological Measurements)

Rheological measurements are a powerful tool for identifying the gel point. The evolution of the storage modulus (G') and the loss modulus (G'') is monitored as the crosslinking reaction proceeds. researchgate.net

A common criterion for the gel point is the crossover of the G' and G" curves , where the material transitions from a predominantly viscous liquid (G'' > G') to a predominantly elastic solid (G' > G''). researchgate.net However, a more rigorous definition, proposed by Winter and Chambon, identifies the gel point as the time at which the loss tangent (tan δ = G''/G') becomes independent of the frequency of the oscillatory shear. uliege.be

In a study involving the crosslinking of poly(propylene oxide) with this compound, the isothermal gel time at 30 °C was estimated to be 530 minutes based on kinetic data. researchgate.net Rheological experiments confirmed that the crossover of G' and G" occurs at the instant of gelation. tripod.com

Theoretical Modeling of Gelation Thresholds (e.g., Cascade Theory)

The prediction of the gelation threshold can be approached theoretically using models such as the Flory-Stockmayer theory (often referred to as cascade theory). wikipedia.orgaip.orgicts.res.in This classical theory is based on statistical branching theory and provides a framework for calculating the critical extent of reaction (pc) at which an infinite network first appears.

The theory assumes that all functional groups of the same type have equal reactivity and that no intramolecular reactions (cyclization) occur within the finite clusters before the gel point. wikipedia.orgsci-hub.se For a system consisting of an Af monomer reacting with a Bg monomer, the critical conversion of A groups, pc,A, is given by:

pc,A = 1 / [r(f-1)(g-1)]1/2

where:

f is the functionality of the A monomer (e.g., 3 for this compound).

g is the functionality of the B monomer (e.g., 2 for a diol).

r is the stoichiometric ratio of A groups to B groups.

The Macosko-Miller model provides an alternative and often simpler method for calculating average molecular weights and the gel point for nonlinear polymerizations by utilizing elementary probability and the recursive nature of network polymers. nih.govacs.org

These theoretical models provide a fundamental understanding of the conditions leading to gelation and are essential for designing polymer networks with desired properties.

Influence of Prepolymer Characteristics on Network Formation

The properties of the prepolymer, such as its molecular weight, chain flexibility, and chemical composition, play a significant role in the kinetics of crosslinking and the final architecture of the network formed with this compound.

The molecular weight of the prepolymer has a direct impact on the rate of crosslinking. In a study involving the crosslinking of α,ω-dihydroxy oligo(alkylene maleate)s with this compound, it was observed that the rate of crosslinking is a function of the prepolymer's molecular weight. For a series of poly(hexamethylene maleate)s, an increase in the molecular weight of the prepolymer led to a decrease in the crosslinking rate. This can be attributed to the lower concentration of hydroxyl end-groups and the increased viscosity of the system with higher molecular weight prepolymers, which can introduce diffusion limitations to the reaction.

The flexibility and chemical nature of the prepolymer chains significantly influence the crosslinking process. Research has shown that for polyesters with the same molecular weight but synthesized from different dibromoalkanes, the crosslinking rate varies. For instance, poly(octamethylene maleate)s exhibit a higher crosslinking rate compared to poly(butylene maleate)s of similar molecular weight. This difference is attributed to the increased flexibility of the polymer backbone with a higher number of methylene (B1212753) groups, which facilitates the approach of the hydroxyl end-groups to the isocyanate groups of the crosslinker. The chemical composition of the prepolymer also dictates the reactivity of its end-groups. For example, the nature of the hydroxyl groups (primary vs. secondary) can affect the reaction rate with isocyanates. nih.gov

The following table, derived from studies on the crosslinking of α,ω-dihydroxy oligo(alkylene maleate)s with this compound, illustrates the effect of prepolymer structure on the crosslinking rate constant.

| Prepolymer Type | Molecular Weight (g/mol) | Rate Constant (k₂) |

|---|---|---|

| Poly(butylene maleate) | ~1000 | 0.03 - 0.05 |

| Poly(hexamethylene maleate) | ~1000 | Intermediate |

| Poly(octamethylene maleate) | ~1000 | ~0.12 - 0.20 |

The stoichiometry of the reaction, typically expressed as the ratio of isocyanate groups to hydroxyl groups (NCO/OH), is a critical parameter that determines the final network structure and properties. mdpi.comutwente.nlmdpi.com In polyurethane systems crosslinked with trifunctional isocyanates, varying the NCO/OH ratio can significantly impact the crosslink density, the amount of soluble material (sol fraction), and the mechanical properties of the resulting polymer. researchgate.net

When the NCO/OH ratio is close to 1, a well-crosslinked network with minimal unreacted functional groups is expected. An excess of isocyanate groups (NCO/OH > 1) can lead to side reactions, such as the formation of allophanate (B1242929) linkages, where an isocyanate group reacts with a urethane linkage. This can increase the crosslink density and stiffness of the material. mdpi.com Conversely, an excess of hydroxyl groups (NCO/OH < 1) will result in a network with unreacted hydroxyl groups and a potentially higher sol fraction, leading to a softer and weaker material.

Studies on polyurethane-isocyanurate networks have shown that as the NCO/OH ratio increases, the crosslink density increases, and the swelling ratio in a solvent decreases. researchgate.net The sol fraction is also observed to decrease with an increasing NCO/OH ratio, indicating a more complete network formation. researchgate.net

The table below illustrates the general effect of the NCO/OH ratio on the properties of polyurethane networks, based on findings from various polyurethane systems.

| NCO/OH Ratio | Crosslink Density | Tensile Strength | Elongation at Break |

|---|---|---|---|

| < 1.0 | Low | Low | High |

| ~ 1.0 | High | High | Moderate |

| > 1.0 | Very High (due to side reactions) | High (can become brittle) | Low |

Formation of Hyperbranched and Model Polymer Networks

This compound, being a trifunctional molecule (A3 type monomer), has the potential to be used in the synthesis of more complex polymer architectures, such as hyperbranched polymers and model networks.

Hyperbranched polymers can be synthesized through the self-polymerization of AB₂ type monomers or the co-polymerization of A₂ and B₃ type monomers. While this compound is an A₃ monomer, it could theoretically be reacted with a B₂ type monomer (e.g., a diol) under specific conditions (e.g., slow addition of the A₃ monomer to an excess of the B₂ monomer) to favor the formation of hyperbranched structures over a crosslinked gel. The synthesis of hyperbranched polyurethanes has been reported using blocked isocyanate monomers to control the reactivity and achieve a stepwise polymerization. google.com

Model polymer networks are networks with a well-defined structure, such as a known molecular weight between crosslinks and a defined crosslink functionality. The synthesis of such networks is crucial for fundamental studies of polymer elasticity and mechanical behavior. One approach to creating a model polyurethane network is the end-linking of telechelic polymers with a multifunctional crosslinker. By reacting a difunctional prepolymer (e.g., a diol) with a trifunctional isocyanate like this compound under stoichiometric conditions, a network with trifunctional crosslink points and a molecular weight between crosslinks determined by the prepolymer molecular weight can be approximated. ikm.org.mypaint.org The trimerization of isocyanate-functionalized prepolymers is another effective method for creating well-defined polymer networks with trifunctional isocyanurate crosslinks. ikm.org.mypaint.org

Advanced Spectroscopic and Morphological Characterization of Derived Polymeric Materials

Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation

Vibrational spectroscopy serves as a powerful tool for real-time monitoring of polymerization reactions and for the structural analysis of the resulting materials.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for studying the reaction kinetics of processes involving Tris(4-isocyanatophenyl) thiophosphate. The primary advantage of this technique lies in its ability to continuously monitor the concentration of reactive functional groups in real-time without disturbing the reaction. spectrabase.com

The curing process, which involves the reaction of the isocyanate (-N=C=O) groups of this compound with a co-reactant (e.g., a polyol to form a polyurethane), can be precisely followed by tracking the characteristic vibrational band of the isocyanate group. This strong absorption band appears in a region of the infrared spectrum that is typically free from other interfering signals, located at approximately 2270 cm⁻¹. youtube.com

As the polymerization progresses, the intensity of the isocyanate peak diminishes. By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed. The rate of disappearance of the isocyanate peak is directly proportional to the rate of reaction, allowing for the determination of key kinetic parameters such as the rate constant (k) and the activation energy (Ea). youtube.com This data is crucial for optimizing curing conditions, including temperature and catalyst concentration, to achieve desired material properties.

Simultaneously, the appearance and growth of new absorption bands, such as the urethane (B1682113) linkage (-NH-C=O) bands around 1730-1740 cm⁻¹ (C=O stretch) and 1524 cm⁻¹ (N-H bend), confirm the formation of the polymer network and can also be used for kinetic analysis. youtube.com

Table 1: Representative In-situ FTIR Data for Isocyanate Reaction Monitoring This interactive table simulates typical data obtained from an in-situ FTIR kinetic study of a polymerization reaction involving an isocyanate.

| Reaction Time (minutes) | Isocyanate Peak Absorbance (at ~2270 cm⁻¹) | Conversion (%) |

| 0 | 1.20 | 0.0 |

| 10 | 0.95 | 20.8 |

| 20 | 0.72 | 40.0 |

| 30 | 0.51 | 57.5 |

| 60 | 0.23 | 80.8 |

| 90 | 0.10 | 91.7 |

| 120 | 0.05 | 95.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure, topology, and molecular dynamics of polymer networks derived from this compound.

The phosphorus atom at the core of the this compound molecule serves as a unique spectroscopic probe. Solid-state ³¹P NMR is exceptionally well-suited for investigating the local environment and dynamics of the cross-link junction points within the polymer matrix. The ³¹P nucleus has a spin of ½ and is 100% naturally abundant, making it a sensitive nucleus for NMR experiments.

The chemical shift of the phosphorus atom is highly sensitive to its local electronic environment. The initial thiophosphate (P=S) core in the unreacted monomer has a characteristic chemical shift. Upon reaction of the three isocyanate arms to form urethane or other linkages, the electronic environment around the phosphorus center is altered, leading to a change in the ³¹P chemical shift. This allows for the direct monitoring of the cross-linking reaction and quantification of the degree of cure.

Furthermore, solid-state ³¹P NMR can distinguish between different states of the junction points. For instance, it can differentiate fully reacted, partially reacted, and unreacted thiophosphate centers. Analysis of the ³¹P NMR lineshape and relaxation times provides information on the mobility and dynamics of these junction points, which is critical to understanding the macroscopic mechanical properties of the material. The thiophosphate group's chemical shift is distinct from that of phosphate (B84403) (P=O) analogues, ensuring clear spectral interpretation. youtube.comrsc.org

While ¹H NMR in solution is standard for small molecule characterization, solid-state ¹H NMR and ¹H NMR relaxometry are powerful techniques for probing the network topology and segmental dynamics of the bulk polymer. The protons on the polymer backbone and the phenyl rings of the cross-linker provide signals that can be analyzed.

Table 2: Illustrative ¹H NMR Relaxation Data for Polymer Networks This table shows hypothetical T₂ relaxation data for polyurethane networks with varying concentrations of a trifunctional cross-linker like this compound.

| Cross-linker Conc. (wt%) | Short T₂ Component (ms) | Long T₂ Component (ms) | Population of Short T₂ Component (%) |

| 1.0 | 0.45 | 2.5 | 15 |

| 2.5 | 0.38 | 2.1 | 35 |

| 5.0 | 0.31 | 1.8 | 60 |

In applications where polymers derived from this compound are used to create solid polymer electrolytes (SPEs) for lithium-ion batteries, ⁷Li NMR is an invaluable tool. rsc.org In such systems, the polymer matrix hosts a lithium salt, and the goal is to facilitate high lithium-ion conductivity while maintaining mechanical integrity.

The thiophosphate group, with its polar P=S bond, can act as a site for Lewis acid-base interactions with lithium cations (Li⁺). ⁷Li NMR can directly probe the environment and dynamics of these charge carriers. By measuring ⁷Li NMR parameters such as line width, relaxation times (T₁ and T₂), and diffusion coefficients (via pulsed-field gradient NMR), the mobility of the lithium ions can be quantified. rsc.org

Changes in the ⁷Li NMR spectrum as a function of temperature can reveal the activation energy for ionic motion. Furthermore, the technique can distinguish between mobile Li⁺ ions, which contribute to conductivity, and those that are temporarily trapped or coordinated to the polymer chain or the thiophosphate cross-linker. This information is critical for establishing a structure-property relationship, correlating the polymer network architecture created by the cross-linker with the resulting ionic conductivity. rsc.org

Thermal Analysis in Curing Process Investigations

Thermal analysis techniques are essential for characterizing the curing behavior and thermal stability of thermosetting polymers cross-linked with this compound.

Differential Scanning Calorimetry (DSC) is used to investigate the heat flow associated with the curing reaction. In a typical non-isothermal DSC scan, the exothermic peak corresponding to the curing reaction provides a wealth of information. The onset temperature of this exotherm indicates the temperature at which the curing begins, while the peak temperature corresponds to the point of maximum reaction rate. The total area under the peak is proportional to the total heat of reaction (ΔH), which can be used to calculate the degree of cure. By running experiments at multiple heating rates, kinetic parameters like the activation energy (Ea) can be determined using model-free methods. researchgate.net

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the cured material. The TGA instrument measures the change in mass of a sample as a function of temperature. The resulting data provides the decomposition onset temperature (Td), which is a key indicator of thermal stability. TGA also determines the amount of non-volatile material remaining at high temperatures, known as the char yield. A higher char yield is often associated with improved fire retardancy. The thiophosphate core of the cross-linker can contribute to enhanced char formation, and TGA is the primary method for quantifying this effect.

Table 3: Summary of Thermal Properties for a Cured Polymer System This table presents typical thermal analysis data for a polymer matrix with and without the this compound cross-linker.

| Material Formulation | Glass Transition Temp. (Tg) from DSC (°C) | Decomposition Temp. (Td) from TGA (°C) | Char Yield at 700°C (%) |

| Base Polymer (0% Cross-linker) | 55 | 340 | 8 |

| Polymer + 5% Cross-linker | 85 | 365 | 22 |

Differential Scanning Calorimetry (DSC) for Glass Transition and Conversion

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to study the thermal properties of polymers, such as those synthesized using this compound. youtube.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key transition events. mit.edu

A primary parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a stepwise change in the heat capacity of the material. thermalsupport.com For thermosetting polymers crosslinked with this compound, the Tg is a crucial indicator of the extent of cure and the material's lower end-use temperature. thermalsupport.com As the curing reaction progresses, the formation of a crosslinked network restricts molecular motion, leading to a significant increase in the Tg. thermalsupport.com

Furthermore, DSC is employed to monitor the kinetics of the curing reaction. Non-isothermal DSC experiments, where the sample is heated at a constant rate, reveal an exothermic peak corresponding to the curing process. youtube.com The total heat evolved during this reaction is proportional to the total number of chemical bonds formed. By analyzing the heat flow at any given point during the reaction, the degree of conversion (α), which represents the fraction of isocyanate groups that have reacted, can be calculated. mdpi.com This information is vital for determining optimal curing schedules and understanding the reaction mechanism. mdpi.com Modulated DSC (MDSC) can be used to separate the reversible heat capacity component of the glass transition from non-reversible kinetic events like enthalpic recovery or ongoing curing, providing a more precise Tg measurement. tainstruments.com

Table 1: Representative DSC Data for a Polyurethane System This table presents typical data obtained from DSC analysis of a thermoset polyurethane, illustrating the parameters used to characterize the material's thermal behavior and cure state.

| Parameter | Value | Description |

| Initial Glass Transition (Tg) | -50 °C | The glass transition temperature of the uncured liquid prepolymer resin. thermalsupport.com |

| Final Glass Transition (Tg) | 81 °C | The glass transition temperature after the resin is fully cured, indicating the establishment of a crosslinked structure. mdpi.com |

| Degree of Cure (α) | 99% | The percentage of reactive groups that have been consumed during the curing process, determined from the reaction exotherm. mdpi.com |

| Onset of Cure | 45 °C | The temperature at which the curing reaction begins to show a significant exothermic heat flow. |

| Peak of Exotherm | 150 °C | The temperature at which the curing reaction rate is at its maximum. |

Rheological Characterization of Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For polymers derived from this compound, rheological characterization is essential for understanding their viscoelastic behavior both during and after curing.

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of thermoset polymers. The crosslinking of oligomers with a trifunctional isocyanate like this compound can be monitored by DMA. researchgate.net The analysis involves applying a sinusoidal stress to a sample and measuring the resultant strain. From this, the storage modulus (G') and the loss modulus (G'') are determined.

The storage modulus (G') represents the elastic component of the material's response and is a measure of the energy stored during deformation. The loss modulus (G'') signifies the viscous component, representing the energy dissipated as heat. researchgate.net During the curing process, both G' and G'' increase significantly as the liquid prepolymer transforms into a solid, crosslinked network. The gel point, where the material transitions from a liquid to a solid, is often identified as the crossover point where G' equals G''. A typical G' versus time curve for a crosslinking reaction has a characteristic "S" shape. researchgate.net

Table 2: Rheokinetic Parameters from DMA This table shows representative findings from a DMA study on the crosslinking of a polyester (B1180765) with this compound, highlighting key kinetic parameters.

| Parameter | Value | Significance |

| Storage Modulus (G') before cure | ~0 Pa | Indicates the material is in a liquid state with no elastic structure. |

| Storage Modulus (G') after cure | > 10^7 Pa | Reflects the high stiffness of the fully formed solid polymer network. |

| Gel Time (t_gel) | Varies with Temp. | The time required to reach the gel point, a critical processing parameter. researchgate.net |

| Apparent Activation Energy (Ea) | 72 kJ/mol | The energy barrier for the crosslinking reaction, obtained from the temperature dependence of the gel time. researchgate.net |

Rotational rheometry is used to monitor the change in viscosity of the reacting mixture during the curing process. This technique provides crucial information for process control, defining the pot life and working time of the thermosetting system. As the polyaddition reaction initiated by this compound proceeds, the molecular weight of the polymer increases, leading to a rapid and dramatic rise in the complex dynamic viscosity (η*). researchgate.net

The viscosity profile is typically monitored isothermally. Initially, the viscosity is low, allowing for mixing and processing. As the reaction progresses towards the gel point, the viscosity increases exponentially, eventually reaching a point where flow is no longer possible. This sharp increase signals the formation of an infinite polymer network.

Table 3: Viscosity Changes During Isothermal Curing This table illustrates the typical progression of viscosity as a polyurethane cures over time at a constant temperature.

| Curing Time (minutes) | Complex Viscosity (η*) (Pa·s) | State of Material |

| 0 | 10 | Liquid, easy to process |

| 15 | 100 | Increased viscosity, still workable |

| 25 | 1000 | Nearing gel point, difficult to flow |

| 29 | > 10^5 | Solid-like gel, no flow mdpi.com |

Microscopic and Nanoscale Characterization Techniques

Microscopy techniques are employed to visualize the surface and subsurface morphology of the polymeric materials, providing a link between the macroscopic properties and the nanoscale structure.

Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique capable of imaging polymer surfaces at the nanoscale. mdpi.com Unlike electron microscopy, AFM provides a true three-dimensional topographical map of the surface. youtube.com For polymers derived from this compound, AFM can be used to assess surface roughness, identify the presence of different phases, and observe surface defects such as fissures or cavities. youtube.comresearchgate.net

In addition to topography, AFM can operate in various modes to probe local mechanical properties. Phase imaging, for instance, is sensitive to differences in material properties like adhesion and viscoelasticity, allowing for the qualitative distinction between different components in a polymer blend or composite. mdpi.com This is particularly useful for visualizing the distribution of hard and soft segments in polyurethane networks, which could arise from the reaction involving this compound.

Table 4: Information Obtainable from AFM Analysis of Polymers This table summarizes the types of data and insights that can be gained from an AFM study of a polymer surface.

| AFM Mode | Measured Parameter | Information Gained |

| Tapping Mode (Topography) | Surface Height | Provides a 3D map of the surface, allowing for roughness and feature size measurements. youtube.com |

| Tapping Mode (Phase Imaging) | Phase Lag | Distinguishes between different materials or phases on the surface based on mechanical properties. mdpi.com |

| Force Spectroscopy | Tip-Sample Adhesion | Measures local adhesion forces, which can relate to surface chemistry and composition. capes.gov.br |

| Nanoindentation | Elastic Modulus, Hardness | Quantifies local mechanical properties like stiffness and resistance to deformation at the nanoscale. capes.gov.br |

Dielectric Spectroscopy and Complex Impedance Analysis for Ionic Conductivity

Dielectric Spectroscopy, also known as Impedance Spectroscopy, is a powerful method for studying the molecular dynamics and charge transport in polymeric materials. novocontrol.de This technique measures the dielectric properties of a material as a function of frequency, providing information on dipole orientation and charge migration. novocontrol.de

For polymer systems, particularly those designed for applications like solid polymer electrolytes, ionic conductivity is a key parameter. um.edu.my The presence of polar groups, such as those in a polyurethane network formed with this compound, and the inclusion of ionic species can facilitate charge transport. The measured conductivity arises from the migration of ions through the polymer matrix. novocontrol.de The analysis of the dielectric response over a wide frequency range allows for the separation of different polarization phenomena, including electrode polarization and ionic conductivity. uminho.pt The introduction of dynamic bonds can lead to faster segmental dynamics, which may influence ionic conductivity. chemrxiv.org

Table 5: Representative Ionic Conductivity Data for Polymer Electrolytes This table presents typical ionic conductivity values for different types of polymer electrolytes, providing a reference for what might be expected in a system designed for ionic transport.

| Polymer Electrolyte System | Ionic Conductivity (S/cm) at Room Temp. | Reference |

| Solid Polymer Electrolyte (SPE) | ~1.4 x 10⁻⁹ | um.edu.my |

| PEO-PVC-LiBF₄ Blend | ~7.9 x 10⁻⁷ | um.edu.my |

| LATP-PEO Composite (SCE) | 1.2 x 10⁻⁶ to 4.1 x 10⁻⁶ | mdpi.com |

| Plasticized PAN-Mg(ClO₄)₂ | > 10⁻³ | um.edu.my |

Structure Property Interrelationships in Derived Polymeric Materials

Correlation of Crosslink Density with Thermomechanical Behavior

The extent of the crosslinking reaction, often referred to as the degree of cure, directly influences the thermomechanical properties of the resulting polymer. As the crosslink density increases, the mobility of the polymer chains is restricted, leading to significant changes in the material's response to thermal and mechanical stimuli.

The glass transition temperature (Tg) is a critical parameter for thermosetting polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For polyurethanes and other polymers crosslinked with Tris(4-isocyanatophenyl) thiophosphate, the Tg is profoundly influenced by the progression of the curing reaction.

The final Tg is not only dependent on the degree of cure but also on the cure temperature. Curing at higher temperatures can facilitate a more complete reaction, leading to a higher crosslink density and, consequently, a higher final Tg. researchgate.net For instance, in epoxy adhesives, a system cured at a higher temperature will generally exhibit a higher Tg than the same system cured at room temperature. researchgate.net It is a well-established principle that the Tg of a thermoset is directly related to its crosslink density; for example, studies on polyurethanes have shown that increasing the concentration of a triol crosslinker, which increases crosslink density, results in a systematic increase in the glass transition temperature.

A study on lignin-based polyurethane foams demonstrated that the Tg could be controlled over a range of 310 K to 390 K by altering the molecular mass of the polyol and the reaction time, which influences the crosslinking network. researchgate.net This highlights the general principle that both chemical composition and cure parameters are key levers in tailoring the Tg of crosslinked polymers.

Table 1: General Influence of Cure Parameters on Glass Transition Temperature (Tg) in Crosslinked Polyurethanes

| Cure Parameter | Effect on Crosslink Density | Consequent Effect on Tg |

| Increased Cure Time | Increases (up to a limit) | Increases |

| Increased Cure Temperature | Generally Increases | Generally Increases |

This table represents a generalized trend in thermosetting polyurethanes and is not based on specific data for this compound.

The viscoelastic properties of polymers, including their storage modulus (G') and loss modulus (G''), are significantly impacted by the crosslink density imparted by this compound. The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response or energy dissipation.

A key study by Dunjic et al. investigated the rheokinetic behavior of α,ω-dihydroxy oligo(alkylene maleate)s crosslinked with this compound (referred to as Desmodur RFE). greenchemintl.com The study followed the evolution of G' and G'' over time during the curing process. A characteristic "S" shape for the G' versus time curve was observed, which is indicative of an autoaccelerated crosslinking reaction. greenchemintl.com

During the curing process, both G' and G'' increase as the network forms. The point at which G' equals G'' is often defined as the gel point, where a continuous network has formed throughout the material. Beyond the gel point, G' continues to rise steeply and eventually plateaus as the reaction nears completion, reflecting the increasing stiffness of the material. This behavior is a direct consequence of the increasing crosslink density restricting the mobility of the polymer chains.

The final storage modulus of the fully cured material is a direct measure of its stiffness and is highly dependent on the crosslink density. A higher concentration of this compound would lead to a higher crosslink density and thus a higher storage modulus in the rubbery plateau region above the Tg.

Table 2: Evolution of Rheological Parameters During Crosslinking with this compound

| Curing Stage | Storage Modulus (G') | Loss Modulus (G'') | Physical State |

| Initial (liquid) | Low | Higher than G' | Viscous liquid |

| Gelation | G' = G'' | Increasing | Formation of a continuous network |

| Post-gelation | Increases significantly | Peaks and then decreases | Rubbery solid |

| Fully Cured | High and plateaus | Low | Glassy or rubbery solid |

This table is a qualitative representation based on the findings of the rheokinetic study by Dunjic et al. greenchemintl.com

Influence of Network Topology on Material Performance

The molecular weight between crosslinks (Mc) is a fundamental parameter of a polymer network that describes the average molar mass of the polymer chain segments connecting two adjacent crosslink points. In systems crosslinked with this compound, the Mc is inversely proportional to the crosslink density.

A lower Mc, resulting from a higher concentration of the trifunctional crosslinker, leads to a more tightly crosslinked network. This generally results in a material with a higher tensile strength and modulus but lower elongation at break. The shorter chain segments are less able to uncoil and align in the direction of an applied stress, leading to a more brittle material. Conversely, a higher Mc creates a looser network with longer, more flexible chain segments, resulting in a material with greater elasticity and a lower modulus.

The study by Dunjic et al. demonstrated that the rate of the crosslinking reaction, and thus the formation of the network, is dependent on the molecular weight of the polyester (B1180765) prepolymer. greenchemintl.com This implies that the initial chain length of the polymer being crosslinked is a key factor in determining the final network topology and, consequently, the Mc.

The intrinsic flexibility of the polymer chains that form the network has a significant impact on the material's properties. In the context of the research by Dunjic et al. on oligo(alkylene maleate)s crosslinked with this compound, the length of the aliphatic sequence in the repeating unit of the prepolymer dictates its segmental mobility. greenchemintl.com

The study found that the crosslinking rate decreased in the order: poly(octamethylene maleate) > poly(hexamethylene maleate) > poly(butylene maleate). greenchemintl.com This suggests that prepolymers with greater segmental mobility (longer, more flexible aliphatic chains) exhibit a faster crosslinking reaction. This can be attributed to the increased likelihood of the reactive hydroxyl end-groups finding and reacting with the isocyanate groups of the crosslinker.

Ionic Conductivity and Molecular Motion in Network Polymer Electrolytes

The incorporation of this compound into a polymer matrix introduces phosphorus and sulfur atoms, which could potentially influence the ionic conductivity if the network is designed as a solid polymer electrolyte. The presence of polar groups and the potential for coordination with charge carriers like lithium ions are key factors in facilitating ion transport.

However, there is currently no specific research available in the public domain that investigates the ionic conductivity of polymer networks crosslinked with this compound. General principles of solid polymer electrolytes suggest that for a material to exhibit significant ionic conductivity, it must possess a high concentration of mobile charge carriers and a mechanism for their transport. In polymer electrolytes, ion transport is often coupled with the segmental motion of the polymer chains.

Therefore, a network with a low glass transition temperature and high chain flexibility would be expected to facilitate higher ionic conductivity. The crosslinks formed by this compound would, by their nature, restrict long-range polymer chain motion. However, localized segmental motion in the chains between the crosslinks could still provide a pathway for ion hopping. The presence of the polar P=S and P-O-C moieties might also create favorable coordination sites for cations, potentially enhancing charge carrier dissociation and mobility.

Further research is required to explore the potential of this compound as a crosslinker in the design of novel solid polymer electrolytes and to quantify the relationship between the resulting network structure, molecular motion, and ionic conductivity.

Mechanistic Understanding of Enhanced Properties (e.g., Thermal Stability, Mechanical Performance) in Polymeric Materials Derived from this compound

The incorporation of this compound into polymeric materials, particularly polyurethanes, imparts significant enhancements in thermal stability and mechanical performance. This is attributed to a complex interplay of structural factors and synergistic elemental effects inherent to the compound's unique molecular architecture. The presence of phosphorus (P), nitrogen (N), and sulfur (S) atoms within a single crosslinking agent facilitates a multi-faceted mechanism of property improvement.

The primary mechanism for enhanced thermal stability in polyurethanes crosslinked with this compound is through a condensed-phase flame retardant action. During thermal decomposition, the thiophosphate group acts as a catalyst for char formation. Phosphorus compounds can decompose to produce phosphoric acid, which then condenses to form polyphosphoric acid. This acidic species promotes the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the transfer of heat to the underlying polymer, thereby slowing down further degradation.

The nitrogen atoms, present in the isocyanate groups that form urethane (B1682113) linkages, work in synergy with the phosphorus. researchgate.net During combustion, nitrogen-containing compounds can release non-flammable gases like ammonia, which dilute the flammable gases and oxygen in the gas phase, thus inhibiting the combustion process. scispace.com More importantly, in the condensed phase, the nitrogen synergistically enhances the charring process initiated by the phosphorus. This P-N synergism leads to the formation of a more robust and thermally stable phosphocarbonaceous char structure. mdpi.com This dense char layer is more effective at insulating the polymer and trapping free radicals. mdpi.com

The crosslinking nature of this compound is fundamental to the improvement of mechanical properties. As a trifunctional isocyanate, it creates a three-dimensional network structure within the polyurethane. This network restricts the mobility of the polymer chains, leading to a direct increase in the material's hardness and tensile strength. sabtechmachine.com The degree of crosslinking can be controlled, and a higher crosslink density generally results in a stiffer and stronger material, although it may also lead to a decrease in elongation at break. sabtechmachine.com The relationship between crosslink density and mechanical properties is a critical aspect of designing polyurethanes for specific applications. For instance, in soft polyurethane foams, an increase in crosslink density enhances compression strength and dimensional stability. sabtechmachine.com

Detailed Research Findings

While extensive quantitative data specifically for polyurethanes derived solely from this compound is not widely published in readily available literature, the principles of P-N synergistic flame retardancy and the effects of crosslinking on mechanical properties are well-established. Research on related systems provides a strong basis for understanding the expected performance enhancements.

For example, studies on polyurethanes containing other phosphorus and nitrogen-based flame retardants have demonstrated significant improvements in thermal stability. The incorporation of these additives leads to an increased char yield at elevated temperatures, as shown by thermogravimetric analysis (TGA). The onset of thermal degradation is often shifted to higher temperatures, and the peak heat release rate (pHRR) during combustion is significantly reduced.

The following interactive data table illustrates typical improvements in thermal properties observed in polyurethanes with the addition of phosphorus- and nitrogen-containing flame retardants, which is analogous to the expected effect of this compound.

Table 1: Illustrative Thermal Properties of P-N Flame Retardant Polyurethane

| Property | Neat Polyurethane | Polyurethane with P-N Flame Retardant |

|---|---|---|

| Onset Degradation Temp. (°C) | 295 | 321 |

| Char Yield at 700°C (%) | ~7 | >20 |

| Peak Heat Release Rate (kW/m²) | >300 | <250 |

Similarly, the impact of crosslinking on the mechanical properties of polyurethanes is well-documented. The introduction of a trifunctional crosslinker like this compound is expected to increase tensile strength and modulus.

The following interactive data table provides representative data on how crosslinking affects the mechanical properties of polyurethane elastomers.

Table 2: Representative Mechanical Properties of Crosslinked Polyurethane Elastomers

| Property | Low Crosslink Density | High Crosslink Density |

|---|---|---|

| Tensile Strength (MPa) | 1.0 - 5.0 | 5.0 - 8.0 |

| Young's Modulus (MPa) | 5 - 15 | 15 - 30 |

| Elongation at Break (%) | >500 | <400 |

It is important to note that the exact values for polymers derived from this compound will depend on the specific formulation, including the type of polyol used and the stoichiometric ratio of isocyanate to hydroxyl groups. A rheokinetic study by Dunjic et al. (2003) on the crosslinking of α,ω-dihydroxy oligo(alkylene maleate)s with this compound demonstrated that the crosslinking rate is influenced by the molecular weight of the polyester prepolymer and the flexibility of the aliphatic sequence, indicating that the final network structure and properties can be tailored by careful selection of the co-reactants. doaj.org

Theoretical and Computational Investigations

Molecular Modeling and Simulations of Polymerization Processes

The formation of hyperbranched polymers from Tris(4-isocyanatophenyl) thiophosphate, an AB3-type monomer, is a stochastic process leading to a diverse population of molecular structures. Molecular modeling and simulations are critical tools for elucidating the intricacies of this growth process.

The growth of hyperbranched polymers from monomers like this compound can be effectively described using kinetic theory. acs.orgacs.org This approach models the polymerization as a series of stepwise reactions, allowing for the prediction of key structural parameters as a function of reaction time or monomer conversion. acs.org By applying a generating function method to the system of kinetic differential equations, it is possible to calculate the evolution of the average molecular weight, the polydispersity of the polymer population, the degree of branching, and the distribution of different structural units within the polymer. acs.orgacs.org

For a trifunctional monomer system analogous to this compound, kinetic models can elucidate how factors such as the reactivity of the isocyanate groups influence the final polymer architecture. For instance, models have shown that variations in monomer reactivity can lead to either a lower weight-average degree of polymerization or a narrower molecular weight distribution. acs.org Furthermore, these kinetic models can account for phenomena such as cyclization, which can significantly impact the reaction kinetics and the final properties of the hyperbranched polymer by consuming functional groups that would otherwise be available for further branching. cmu.edu

Table 1: Key Parameters from Kinetic Theory of Hyperbranched Polymerization

| Parameter | Description | Significance for this compound Polymers |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | The average molecular weight of the polymer, weighted by the mass of each molecule. | Influences bulk properties such as viscosity and mechanical strength. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | A lower PDI indicates a more uniform polymer population, which can lead to more predictable properties. acs.org |

| Degree of Branching (DB) | A parameter that quantifies the extent of branching in the polymer structure. | A higher DB typically leads to a more compact, globular structure with lower viscosity compared to linear analogs. acs.org |

| Cyclization Fraction | The proportion of molecules that have formed intramolecular rings. | Affects the number of available functional groups and can limit the ultimate molecular weight. cmu.edu |

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique particularly well-suited for studying the large-scale structure and dynamics of complex fluids, including polymer melts and solutions. arxiv.orgrsc.org In the context of this compound polymerization, DPD simulations can provide detailed insights into the evolution of the molecular weight distribution and the spatial organization of the growing hyperbranched polymers. nih.govnih.gov

| Cluster Mass Distribution | The distribution of the number of particles (mass) for each polymer cluster. | Corresponds to the molecular weight distribution of the polymer sample. researchgate.net |

Quantum Chemical Studies of Intermolecular Interactions and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level. chemrxiv.org For this compound, these methods can be used to understand the reactivity of the isocyanate functional groups, which is fundamental to the polymerization process.

Studies on similar isocyanate-containing molecules have used quantum chemistry to elucidate reaction mechanisms, identify transition states, and calculate activation barriers. chemrxiv.org This information is crucial for understanding the kinetics of the urethane (B1682113) and urea (B33335) bond formation that drives the growth of polymers from this compound. Furthermore, quantum chemical methods can be employed to study the non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, between polymer chains. acs.org These interactions play a significant role in determining the secondary structure and bulk properties of the final material. For instance, the formation of hydrogen bonds between the urethane or urea linkages can lead to physical crosslinking, which enhances the mechanical strength and thermal stability of the polymer network. acs.org

Predictive Models for Rheological and Thermomechanical Properties

The unique architecture of hyperbranched polymers derived from this compound results in complex rheological and thermomechanical behavior. Predictive models are essential for correlating the molecular structure with these macroscopic properties.

The Williams-Landel-Ferry (WLF) equation is an empirical model that describes the temperature dependence of the mechanical relaxation times of polymers near their glass transition temperature (Tg). wikipedia.org It is based on the principle of time-temperature superposition, which allows for the construction of a master curve that predicts the viscoelastic behavior of a material over a wide range of frequencies or times from measurements at a few different temperatures. ceon.rs For polyurethanes, which are structurally related to the polymers formed from this compound, the WLF equation has been successfully applied to model their glass transition dynamics. kpi.ua

The WLF equation relates the shift factor (aT), which quantifies the horizontal shift required to superimpose viscoelastic data at different temperatures, to the temperature difference from a reference temperature (T0). The equation involves two material-specific constants, C1 and C2, which are related to the fractional free volume of the polymer at the glass transition. By fitting experimental data to the WLF equation, these constants can be determined, providing a quantitative description of the temperature dependence of the polymer's dynamics. kpi.uanih.gov This approach is invaluable for predicting the material's performance at different operating temperatures.

Table 3: WLF Equation Parameters

| Parameter | Equation | Description |

|---|---|---|

| Shift Factor (aT) | log(aT) = -C1(T - T0) / (C2 + T - T0) | The factor by which the timescale of mechanical response is shifted due to a change in temperature. |

| WLF Constants (C1, C2) | N/A | Empirical constants that depend on the specific polymer system and are related to the free volume. kpi.ua |

| Reference Temperature (T0) | N/A | A chosen reference temperature, often the glass transition temperature, for constructing the master curve. wikipedia.org |

The rheological properties of a polymer system change dramatically during polymerization as the molecular weight increases and a network structure forms. Rheokinetics is the field that studies the interplay between reaction kinetics and rheological changes. wiley.comwiley.com Phenomenological rheokinetic models, such as the one developed by Malkin and Kulichikhin, provide a framework for describing the evolution of viscosity as a function of the degree of monomer conversion and temperature. wiley.comCurrent time information in Edmonton, CA.